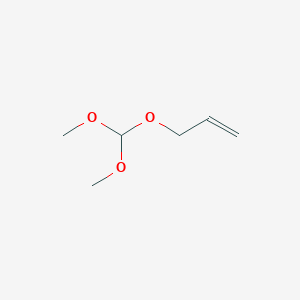

3-(Dimethoxymethoxy)prop-1-ene

Description

Structure

3D Structure

Propriétés

Numéro CAS |

154016-61-2 |

|---|---|

Formule moléculaire |

C6H12O3 |

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

3-(dimethoxymethoxy)prop-1-ene |

InChI |

InChI=1S/C6H12O3/c1-4-5-9-6(7-2)8-3/h4,6H,1,5H2,2-3H3 |

Clé InChI |

DCJMDUKWGMJVEO-UHFFFAOYSA-N |

SMILES canonique |

COC(OC)OCC=C |

Origine du produit |

United States |

Nomenclature and Stereochemical Considerations of 3 Dimethoxymethoxy Prop 1 Ene

IUPAC Designation and Positional Isomerism

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-(Dimethoxymethoxy)prop-1-ene . nih.gov This name precisely describes the molecular architecture: a three-carbon propylene chain with a double bond at the first position ("prop-1-ene") and a dimethoxymethoxy substituent attached to the third carbon. The dimethoxymethoxy group, also known as a methoxymethyl (MOM) ether, is a common protecting group for alcohols in organic synthesis. wikipedia.orgtotal-synthesis.com

Positional isomerism arises when compounds have the same molecular formula but differ in the position of a functional group or substituent on the carbon skeleton. For this compound, with the molecular formula C6H12O3, several positional isomers can be envisioned. These isomers would involve shifting the dimethoxymethoxy group to other positions on the propene chain or rearranging the atoms to form different functional groups altogether.

| Isomer Name | Structural Difference from this compound |

|---|---|

| 1-(Dimethoxymethoxy)prop-1-ene | The dimethoxymethoxy group is on the first carbon of the propene chain. |

| 2-(Dimethoxymethoxy)prop-1-ene | The dimethoxymethoxy group is on the second carbon of the propene chain. |

| Allyl 2-methoxyacetate | An ester functional group is present instead of an acetal (B89532). |

| Ethyl 3-methoxyacrylate | An unsaturated ester with the methoxy (B1213986) group at a different position. |

Geometric Isomerism (E/Z) Pertaining to the Prop-1-ene (B156429) Moiety

Geometric isomerism, also known as cis-trans or E/Z isomerism, is a form of stereoisomerism that can occur in molecules with restricted rotation around a bond, typically a carbon-carbon double bond. libretexts.orgchemguide.co.uk For a molecule to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups.

In the case of this compound (CH2=CH-CH2-O-CH(OCH3)2), the first carbon of the prop-1-ene moiety is bonded to two hydrogen atoms. Since these two substituents are identical, there is no possibility for E/Z isomerism around this double bond. wikipedia.org Therefore, this compound exists as a single geometric isomer.

Diastereomeric and Enantiomeric Possibilities in Complex Syntheses

While the isolated molecule of this compound is achiral and does not exhibit enantiomerism, it can be a crucial component in the synthesis of more complex chiral molecules, leading to the formation of diastereomers and enantiomers.

Enantiomeric Possibilities: The introduction of a chiral center is a prerequisite for enantiomerism. In reactions involving this compound, a chiral catalyst or reagent can be employed to achieve an enantioselective transformation. For instance, in catalytic asymmetric synthesis, a chiral catalyst can differentiate between the two prochiral faces of the double bond or a prochiral center, leading to the preferential formation of one enantiomer. nih.govnih.govacs.orgorganic-chemistry.orgacs.orgnih.gov

Diastereomeric Possibilities: Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. If this compound reacts with a chiral molecule that already contains one or more stereocenters, the resulting product can have multiple stereocenters, leading to the formation of diastereomers. The relative orientation of these stereocenters is influenced by steric and electronic factors during the reaction, a concept known as diastereoselection. researchgate.netnih.govresearchgate.net The dimethoxymethoxy group itself can influence the stereochemical outcome of reactions at adjacent centers through steric hindrance or by participating in chelation control with a metal catalyst.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape and reactivity of this compound are governed by its conformational preferences and various stereoelectronic effects.

Conformational Analysis: Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comslideserve.com For this compound, key rotations occur around the C2-C3 single bond and the C3-O bond. The relative energies of the resulting conformers (e.g., gauche and anti) are determined by a balance of steric hindrance and stabilizing stereoelectronic interactions. For example, allylic strain can influence the preferred conformation around the C-C single bond adjacent to the double bond.

Stereoelectronic Effects: Stereoelectronic effects are orbital interactions that influence the shape and stability of a molecule. wikipedia.orgscripps.edu In this compound, the dimethoxymethoxy group introduces several important stereoelectronic considerations:

Anomeric Effect: The acetal functionality (-O-CH(OR)-O-) is known to exhibit the anomeric effect, which is the tendency of an electronegative substituent on a carbon atom adjacent to a heteroatom to occupy an axial-like position rather than the sterically less hindered equatorial-like position. wikipedia.orgst-andrews.ac.uknih.gov In the acyclic system of this compound, this effect manifests as a preference for specific gauche conformations around the C-O bonds of the acetal. This is due to a stabilizing hyperconjugative interaction between a lone pair on one oxygen atom and the antibonding σ* orbital of the adjacent C-O bond.

Gauche Effect: The relative orientation of the substituents along the C2-C3-O chain will also be influenced by the gauche effect, which describes the tendency of certain conformers with adjacent electronegative atoms to be more stable in a gauche arrangement than an anti arrangement.

These stereoelectronic interactions, in conjunction with steric effects, dictate the most stable conformation of the molecule, which in turn influences its reactivity in chemical transformations.

| Feature | Description | Relevance to this compound |

|---|---|---|

| Positional Isomerism | Different placement of the dimethoxymethoxy group or functional group rearrangement. | Multiple isomers with the formula C6H12O3 exist. |

| Geometric (E/Z) Isomerism | Restricted rotation around the C=C bond with different substituents on each carbon. | Not observed due to two identical hydrogen atoms on C1. |

| Enantiomerism | Existence of non-superimposable mirror images (requires a chiral center). | The molecule itself is achiral, but can be a precursor to chiral molecules in asymmetric synthesis. |

| Diastereomerism | Stereoisomers that are not mirror images (requires two or more stereocenters). | Can be formed when reacting with other chiral molecules. |

| Conformational Analysis | Study of molecular shapes arising from single bond rotations. | Determines the most stable 3D arrangement, influenced by allylic strain and other factors. |

| Stereoelectronic Effects | Orbital interactions influencing stability and conformation. | Anomeric and gauche effects within the dimethoxymethoxy group are significant. |

Synthetic Methodologies for 3 Dimethoxymethoxy Prop 1 Ene

Strategies for Carbon-Oxygen Bond Formation

The formation of the dimethoxymethoxy (MOM) ether is a central step in many synthetic pathways to the target compound. This protective group is valued for its stability under various conditions and its straightforward introduction.

Alkylation Approaches to the Dimethoxymethoxy Group

A primary and direct method for synthesizing 3-(Dimethoxymethoxy)prop-1-ene is through the alkylation of allyl alcohol. This strategy involves the formation of an ether bond between the oxygen of the alcohol and the central carbon of the dimethoxymethoxy group. The reaction typically employs an activated electrophilic reagent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic, hindered base.

The mechanism is generally considered to be an SN1-type reaction, where the lone pairs on the ether oxygen in MOM-Cl assist in the departure of the chloride leaving group, forming a stabilized oxonium ion. thieme-connect.de This electrophilic intermediate is then captured by the hydroxyl group of allyl alcohol to form the desired MOM ether. thieme-connect.de The use of a hindered base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), is crucial to scavenge the HCl generated during the reaction without competing in nucleophilic attack on the MOM-Cl. thieme-connect.de

Table 1: Representative Conditions for MOM Ether Formation via Alkylation

| Substrate | Reagent | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Allyl Alcohol | Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Good to Excellent |

| Allyl Alcohol | Dimethoxymethane, P₂O₅ | None | Chloroform | Moderate |

| Allyl Alcohol | [(Methoxymethyl)thio]-2-pyridine, AgOTf | Sodium Acetate | Tetrahydrofuran (THF) | Good (for acid-sensitive substrates) thieme-connect.de |

Acetalization Reactions Involving Propargyl Alcohols or Related Precursors

An alternative strategy involves starting with a precursor containing a C-C triple bond, such as propargyl alcohol. In this multi-step approach, the hydroxyl group is first protected as a MOM ether using acetalization chemistry. Subsequently, the alkyne is stereoselectively reduced to form the propene double bond.

The initial acetalization can be achieved by reacting propargyl alcohol with dimethoxymethane under acidic catalysis. This process forms the MOM ether, 3-(dimethoxymethoxy)prop-1-yne. The key advantage of this route is the ability to control the stereochemistry of the resulting alkene through the choice of reduction conditions for the alkyne.

Synthesis of (Z)-3-(Dimethoxymethoxy)prop-1-ene: Catalytic hydrogenation of the alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), results in the syn-addition of hydrogen across the triple bond, yielding the cis or (Z)-alkene.

Synthesis of (E)-3-(Dimethoxymethoxy)prop-1-ene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures, proceeds via an anti-addition of hydrogen, leading to the formation of the trans or (E)-alkene.

This methodology offers excellent stereocontrol, which is critical in multi-step syntheses where the geometry of the double bond is important for subsequent reactions.

Stereoselective and Regioselective Synthesis of the Propene Backbone

These methods focus on constructing the C=C double bond of the propene moiety at a late stage of the synthesis, after the dimethoxymethoxy group is already in place.

Olefin Metathesis Approaches

Olefin metathesis is a powerful catalytic reaction that involves the exchange of substituents between different alkenes. libretexts.org To synthesize a terminal alkene like this compound, a cross-metathesis reaction with ethylene (ethenolysis) is a highly effective strategy.

In this approach, a precursor alkene bearing the MOM-protected oxygen is reacted with ethylene gas in the presence of a transition metal catalyst, most commonly a ruthenium-based Grubbs catalyst. researchgate.netnih.gov The catalyst facilitates the cleavage and reformation of carbon-carbon double bonds, leading to the desired terminal propene product and a volatile byproduct. The reaction is driven forward by the continuous removal of the gaseous byproduct. This method is valued for its high functional group tolerance and its ability to proceed under mild reaction conditions. mdpi.com

Table 2: Common Catalysts in Olefin Metathesis

| Catalyst | Common Name | Key Features |

|---|---|---|

| Grubbs' First Generation | Ru-1-I | Good activity for strained olefins, phosphine-based ligand. nih.gov |

| Grubbs' Second Generation | Ru-1-II | Higher activity and stability due to N-heterocyclic carbene (NHC) ligand. nih.gov |

| Hoveyda-Grubbs | - | Enhanced stability and recyclability with a chelating isopropoxybenzylidene ligand. |

Wittig and Related Alkenation Reactions

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. mnstate.eduwikipedia.org To synthesize this compound, this method would involve the reaction of (dimethoxymethoxy)acetaldehyde with a methyl-substituted phosphorus ylide (Wittig reagent), specifically methylenetriphenylphosphorane (Ph₃P=CH₂). wikipedia.orgyoutube.com

The synthesis proceeds in two main stages:

Ylide Formation: The Wittig reagent is prepared by deprotonating a phosphonium salt, methyltriphenylphosphonium bromide, with a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). youtube.com

Olefination: The resulting ylide, a powerful nucleophile, attacks the carbonyl carbon of (dimethoxymethoxy)acetaldehyde. This leads to the formation of a four-membered oxaphosphetane intermediate, which rapidly decomposes to yield the final alkene and triphenylphosphine oxide. youtube.comumass.edu The formation of the very strong phosphorus-oxygen double bond in the byproduct provides the thermodynamic driving force for the reaction. youtube.com

A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously defined, avoiding the formation of positional isomers that can occur in elimination reactions. mnstate.edu

Rearrangement Reactions

Sigmatropic rearrangements, a class of pericyclic reactions, offer an elegant way to construct the propene backbone with precise control over bond formation. The orthoester Claisen rearrangement is a relevant example.

In this variant of the Claisen rearrangement, an allylic alcohol (prop-2-en-1-ol) is heated with a large excess of a simple orthoester, such as trimethyl orthoacetate, in the presence of an acid catalyst. The reaction proceeds through a series of equilibrium steps, initially forming a mixed ketene acetal (B89532) intermediate. This intermediate then undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, where a new carbon-carbon bond is formed between the allylic carbon and the orthoester carbon, while a carbon-oxygen bond is cleaved. The final product, after rearrangement, is a γ,δ-unsaturated ester. To obtain the target molecule, a precursor alcohol such as 2-(dimethoxymethoxy)ethanol could potentially be used in a related rearrangement process, though this represents a more complex and less direct synthetic route compared to the previously described methods.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, offering pathways that are often more direct and selective than stoichiometric methods. The primary catalytic approaches involve acid-catalyzed acetal formation and transition metal-catalyzed coupling reactions.

The most common and direct method for the synthesis of this compound is the acid-catalyzed reaction of allyl alcohol with dimethoxymethane, also known as methylal. wikipedia.orgadichemistry.comtotal-synthesis.com This reaction involves the formation of a methoxymethyl ether, which is a type of acetal. The process is typically reversible and driven forward by using an excess of dimethoxymethane or by removing the methanol byproduct.

The general mechanism involves the protonation of one of the methoxy (B1213986) groups of dimethoxymethane by the acid catalyst, making it a good leaving group (methanol). The resulting oxonium ion is then attacked by the hydroxyl group of allyl alcohol. Subsequent deprotonation of the intermediate yields the desired product, this compound.

A variety of Brønsted and Lewis acids can be employed to catalyze this transformation. The choice of catalyst can influence reaction times, temperatures, and yields.

Table 1: Comparison of Acid Catalysts for the Synthesis of Methoxymethyl Ethers

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus pentoxide (P₂O₅) | Dichloromethane or chloroform, room temperature. | High yielding for many substrates. | Stoichiometric amounts often required, harsh workup. |

| Trifluoromethanesulfonic acid (TfOH) | Dichloromethane, often at low temperatures. | Highly efficient, even in catalytic amounts. | Strong acid, can be corrosive and may not be suitable for sensitive substrates. |

| Zinc(II) salts (e.g., ZnBr₂) | Toluene, mild heating. | Mild conditions, can be more selective. | May require longer reaction times. |

| Silica-supported sodium hydrogen sulfate | Solvent-free or in a non-polar solvent, room temperature. | Heterogeneous catalyst, easy to remove, environmentally benign. | May have lower activity than homogeneous catalysts. |

This table presents generalized conditions for MOM ether synthesis and may require optimization for the specific synthesis of this compound.

While less common for the synthesis of simple acetals like this compound, transition metal-catalyzed reactions, particularly those involving palladium, represent a potential alternative route. Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a powerful method for forming C-O bonds. researchgate.netresearchgate.net

In a hypothetical application to the synthesis of this compound, a suitable allylic electrophile, such as allyl acetate or allyl carbonate, could be reacted with a source of the "OCH₂OCH₃" nucleophile in the presence of a palladium catalyst. However, generating such a nucleophile from dimethoxymethane is not a standard approach.

A more plausible, though indirect, transition metal-catalyzed route could involve the allylic etherification of an alcohol. For instance, a palladium catalyst could facilitate the reaction between an allylic substrate and an alcohol. researchgate.net While this does not directly use dimethoxymethane, it showcases the capability of transition metals to form allylic ethers. Ruthenium catalysts have also been shown to catalyze the coupling of allyl alcohol with alkynes to form γ,δ-unsaturated acetals. pnas.org

Table 2: Potential Transition Metal-Catalyzed Approaches for Allylic Ether Synthesis

| Catalyst System | Reactants | General Principle | Relevance to this compound |

|---|---|---|---|

| Palladium(0) with a suitable ligand (e.g., phosphine-based) | Allylic acetate, alcohol | Formation of a π-allylpalladium intermediate, followed by nucleophilic attack by the alcohol. | Could potentially be adapted, though not a direct route with dimethoxymethane. |

| Iridium catalysts | Allyl alcohol, another alcohol | Transfer hydrogenation enables C-C coupling from the alcohol oxidation level. pnas.org | Demonstrates metal-catalyzed reactions involving allyl alcohol to form more complex structures. |

This table outlines general principles of transition metal-catalyzed allylic etherification and its potential, though not established, application to the synthesis of the target compound.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound can be significantly improved by applying the principles of green chemistry. The goal is to create a process that is more environmentally benign, safer, and more efficient in its use of resources.

Key principles applicable to this synthesis include:

Atom Economy : The acid-catalyzed formation of this compound from allyl alcohol and dimethoxymethane is an addition reaction where the only byproduct is one molecule of methanol for each molecule of product formed. This represents a relatively high atom economy. In contrast, methods involving leaving groups, such as using chloromethyl methyl ether, have a lower atom economy as salts are generated as byproducts. acs.org

Use of Safer Solvents and Auxiliaries : Many traditional solvents used in organic synthesis, such as dichloromethane and chloroform, are hazardous. jk-sci.comwhiterose.ac.uk Green chemistry encourages the use of safer alternatives. For the synthesis of this compound, solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) could be explored as greener alternatives to chlorinated solvents. sigmaaldrich.com In some cases, solvent-free conditions can be achieved, particularly with heterogeneous catalysts. ymerdigital.com

Design for Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. acs.org The development of catalysts that are highly active at room temperature is a key aspect of this principle. Photocatalytic methods, which use light as an energy source, are also emerging as a green alternative for acetal synthesis.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. acs.org The acid-catalyzed and potential transition metal-catalyzed routes are in line with this principle. The use of heterogeneous, recyclable catalysts, such as silica-supported acids, further enhances the green credentials of the synthesis by simplifying product purification and reducing waste. ymerdigital.com

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Designing a synthesis that minimizes waste from the outset. |

| Atom Economy | The acid-catalyzed reaction of allyl alcohol and dimethoxymethane has a high atom economy. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents like chloromethyl methyl ether. |

| Designing Safer Chemicals | The product itself has specific applications, and its synthesis should be designed to be safe. |

| Safer Solvents and Auxiliaries | Replacing chlorinated solvents with greener alternatives like CPME or 2-MeTHF. jk-sci.comwhiterose.ac.uksigmaaldrich.com |

| Design for Energy Efficiency | Utilizing highly active catalysts that function at ambient temperature. acs.org |

| Use of Renewable Feedstocks | If allyl alcohol can be sourced from renewable resources like glycerol, the synthesis becomes more sustainable. |

| Reduce Derivatives | The direct acetal formation avoids the need for protecting and deprotecting other functional groups. acs.org |

| Catalysis | Employing acid or transition metal catalysts over stoichiometric reagents. acs.org |

| Design for Degradation | Considering the environmental fate of the product after its use. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. acs.org |

Chemical Transformations and Reactivity of 3 Dimethoxymethoxy Prop 1 Ene

Reactivity of the Prop-1-ene (B156429) Double Bond

The carbon-carbon double bond in 3-(dimethoxymethoxy)prop-1-ene is electron-rich and thus susceptible to attack by electrophiles. It can also participate in various pericyclic and radical-mediated reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydroboration-Oxidation)

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of this compound is expected to proceed via a standard electrophilic addition mechanism. This reaction would likely yield the corresponding 1,2-dihalo-3-(dimethoxymethoxy)propane. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion from the opposite face results in the anti-addition product. While specific studies on this exact substrate are not prevalent in readily available literature, the reactivity is predicted based on well-established principles of alkene chemistry.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. Treatment of this compound with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base, would yield 3-(dimethoxymethoxy)propan-1-ol. The hydroboration step involves the syn-addition of the B-H bond across the double bond, with the boron atom adding to the less substituted carbon. The subsequent oxidation replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.

| Reaction | Reagents | Product | Expected Yield (%) |

| Halogenation (Bromination) | Br₂ in CCl₄ | 1,2-Dibromo-3-(dimethoxymethoxy)propane | High |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-(Dimethoxymethoxy)propan-1-ol | High |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. this compound, as an alkene, can act as a dienophile. For this reaction to be efficient, the dienophile is typically substituted with electron-withdrawing groups. organic-chemistry.org The reactivity of this compound as a dienophile would be influenced by the electronic nature of the MOM-protected ether, which is generally considered to be weakly electron-donating. Therefore, its reaction with electron-rich dienes would be slow. However, under thermal or Lewis acid-catalyzed conditions, it could potentially react with electron-deficient dienes in an inverse-electron-demand Diels-Alder reaction.

[2+2] Cycloadditions: These reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. Photochemical [2+2] cycloadditions are a common method for the synthesis of such rings. While specific examples involving this compound are not widely reported, it could theoretically undergo [2+2] cycloaddition with other alkenes or ketenes under appropriate conditions, such as photochemical activation or in the presence of a Lewis acid catalyst for reactions with ketenes. nih.gov

Radical Reactions and Polymerization Initiatives

The allylic position of this compound is susceptible to radical abstraction, which can lead to various transformations.

Radical Addition: The anti-Markovnikov addition of hydrogen bromide (HBr) to alkenes can be achieved in the presence of radical initiators like peroxides. organic-chemistry.org In the case of this compound, this reaction would proceed via a free-radical chain mechanism to yield 1-bromo-3-(dimethoxymethoxy)propane. The reaction is initiated by the formation of a bromine radical, which then adds to the less substituted carbon of the double bond to form a more stable secondary radical. This radical then abstracts a hydrogen atom from HBr to give the product and regenerate the bromine radical.

Polymerization: Allyl monomers, in general, are known to undergo radical polymerization, although they often produce low molecular weight polymers due to degradative chain transfer. However, controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been employed for the polymerization of related allyl monomers. The polymerization of this compound could potentially be initiated by radical initiators to form a polymer with pending dimethoxymethoxy ether side chains. These side chains could be later deprotected to yield polyvinyl alcohol.

Olefin Metathesis with External Substrates

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. organicchemistrytutor.com this compound can participate in cross-metathesis reactions with other alkenes in the presence of a suitable catalyst, such as a Grubbs' catalyst. total-synthesis.com This reaction would lead to the formation of new, substituted alkenes. The outcome of the reaction would depend on the nature of the cross-coupling partner and the reaction conditions. For instance, cross-metathesis with an electron-deficient alkene could lead to the formation of a new functionalized allyl ether.

Reactivity of the Dimethoxymethoxy Acetal (B89532) Group

The dimethoxymethoxy (MOM) group is a widely used protecting group for alcohols due to its stability under a variety of conditions, including basic, nucleophilic, and some oxidative and reductive environments. However, it can be selectively removed under acidic conditions.

Controlled Hydrolysis and Deprotection Strategies

The cleavage of the MOM ether in this compound to regenerate the parent allyl alcohol can be achieved using various acidic conditions. The choice of acid and reaction conditions allows for selective deprotection in the presence of other acid-sensitive functional groups.

Common methods for the deprotection of MOM ethers include treatment with mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent like water or methanol. Lewis acids, such as zinc bromide (ZnBr₂) in the presence of a thiol, have also been shown to be effective for the rapid and selective cleavage of MOM ethers. The mechanism of acidic hydrolysis involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a hemiacetal and methanol. The hemiacetal is unstable and further decomposes to yield the deprotected alcohol and formaldehyde (B43269).

| Deprotection Reagent | Solvent | Conditions | Product | Expected Yield (%) |

| HCl (aq) | THF | Room Temperature | Allyl alcohol | High |

| p-Toluenesulfonic acid (p-TsOH) | Methanol | Room Temperature | Allyl alcohol | High |

| ZnBr₂ / n-PrSH | Dichloromethane | 0 °C to Room Temperature | Allyl alcohol | High |

Transacetalization Reactions

The dimethoxymethoxy group in this compound is a methoxymethyl (MOM) ether, which functions as a protecting group for the allylic alcohol. A key reaction of this group is transacetalization, which involves the acid-catalyzed exchange of the methoxy (B1213986) groups or the entire dimethoxymethoxy group.

Under acidic conditions, the ether oxygen of the MOM group is protonated, forming a good leaving group. masterorganicchemistry.comthieme-connect.de This is followed by nucleophilic attack by an alcohol or water. The acidic hydrolysis of MOM ethers is a common deprotection strategy. thieme-connect.de For instance, treatment with dilute hydrochloric acid in an alcohol solvent can lead to the cleavage of the MOM ether, yielding allyl alcohol.

Table 1: Representative Acid-Catalyzed Transacetalization of MOM Ethers

| Entry | Alcohol (Nucleophile) | Acid Catalyst | Solvent | Product(s) |

| 1 | Methanol | HCl | Methanol | Allyl alcohol, Dimethoxymethane |

| 2 | Ethanol | H₂SO₄ | Ethanol | Allyl alcohol, Diethoxymethane |

| 3 | Water | TFA | Dichloromethane | Allyl alcohol, Formaldehyde, Methanol |

Note: This table is illustrative of typical transacetalization reactions of MOM ethers and is based on general chemical principles rather than specific experimental data for this compound.

Nucleophilic Attack and Substitutions

The reactivity of this compound towards nucleophiles is largely centered on the electrophilic nature of the carbon atoms of the allyl group, especially after activation. One common strategy to render the allyl group susceptible to nucleophilic attack is through epoxidation of the double bond.

The reaction of this compound with an epoxidizing agent, such as a peroxy acid, would form the corresponding epoxide, 2-((dimethoxymethoxy)methyl)oxirane. This epoxide is a key intermediate that can undergo nucleophilic ring-opening reactions. Strong nucleophiles typically attack the least sterically hindered carbon of the epoxide ring in an Sₙ2-type mechanism. youtube.com

For the epoxide derived from this compound, nucleophilic attack would preferentially occur at the terminal carbon of the oxirane ring. This regioselectivity is dictated by steric factors. youtube.com A variety of nucleophiles, including amines, alkoxides, and organometallic reagents, can be employed for this transformation, leading to the formation of functionalized 1,2-diols after workup.

Table 2: Predicted Products of Nucleophilic Ring-Opening of 2-((Dimethoxymethoxy)methyl)oxirane

| Entry | Nucleophile | Product after Ring-Opening and Workup |

| 1 | Aniline | 1-Anilino-3-(dimethoxymethoxy)propan-2-ol |

| 2 | Sodium methoxide | 1,3-Bis(dimethoxymethoxy)propan-2-ol |

| 3 | Phenylmagnesium bromide | 1-Phenyl-3-(dimethoxymethoxy)propan-2-ol |

Note: This table presents the expected major products based on the general principles of epoxide ring-opening reactions and is not based on specific experimental results for the epoxide of this compound.

Chemo- and Regioselective Functionalization Studies

The presence of two distinct functional groups in this compound—the alkene and the MOM ether—allows for chemo- and regioselective transformations. The alkene is generally more reactive towards electrophilic addition and oxidation reactions compared to the relatively stable MOM ether under neutral or basic conditions.

A prime example of a highly regioselective reaction is the hydroboration-oxidation of the terminal alkene. This two-step process involves the addition of a borane reagent across the double bond, followed by oxidation. The hydroboration step proceeds with anti-Markovnikov regioselectivity, meaning the boron atom adds to the less substituted carbon atom of the double bond. Subsequent oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group. This sequence applied to this compound would yield 3-(dimethoxymethoxy)propan-1-ol.

Another important regioselective reaction is dihydroxylation using osmium tetroxide (OsO₄). This reaction is stereospecific, leading to the syn-addition of two hydroxyl groups across the double bond. For this compound, this would result in the formation of 3-(dimethoxymethoxy)propane-1,2-diol.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways and Transition States

While specific computational studies on the reaction mechanisms of this compound are scarce, the pathways of its key reactions can be inferred from well-established mechanisms for similar substrates.

For the acid-catalyzed cleavage of the MOM ether, the reaction proceeds through a protonated ether intermediate. masterorganicchemistry.com The stability of potential carbocation intermediates determines whether the subsequent nucleophilic attack follows an Sₙ1 or Sₙ2 pathway. thieme-connect.de Given the primary nature of the carbon attached to the ether oxygen, an Sₙ2 mechanism is more likely for the cleavage of the C-O bond. masterorganicchemistry.commasterorganicchemistry.com

In the case of epoxidation followed by nucleophilic ring-opening, the mechanism of the ring-opening is highly dependent on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, the reaction follows an Sₙ2 pathway, with the nucleophile attacking the less substituted carbon. youtube.com

Computational studies on related systems, such as the isomerization of allyl alcohol, have utilized transition state calculations to elucidate reaction mechanisms and predict product stereochemistry. e3s-conferences.org Similar theoretical approaches could be applied to understand the finer details of reactions involving this compound.

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically on this compound are not widely reported. However, kinetic data for the hydrolysis of methoxymethyl ethers under acidic conditions have been investigated for related compounds. The rate of hydrolysis is dependent on the pH of the medium and the structure of the substrate. Generally, the hydrolysis of acetals and ethers is significantly faster under acidic conditions.

The rate law for the acid-catalyzed hydrolysis of ethers is typically first order in both the ether and the acid catalyst. The rate constant for the hydrolysis of MOM ethers would be influenced by the stability of the protonated intermediate and the steric environment around the ether linkage.

Table 3: General Kinetic Parameters for Acid-Catalyzed Hydrolysis of Ethers

| Ether Type | Reaction | Rate Law | Relative Rate |

| Primary Alkyl Ether | Acidic Cleavage | rate = k[Ether][H⁺] | 1 |

| Secondary Alkyl Ether | Acidic Cleavage | rate = k[Ether][H⁺] | >1 |

| Tertiary Alkyl Ether | Acidic Cleavage | rate = k[Ether][H⁺] | >>1 |

Note: This table provides a qualitative comparison of reaction rates for the acid-catalyzed cleavage of different types of ethers and is intended to be illustrative.

Strategic Applications of 3 Dimethoxymethoxy Prop 1 Ene in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

3-(Dimethoxymethoxy)prop-1-ene is widely recognized as a versatile synthetic intermediate due to the orthogonal reactivity of its two key functional groups: the allyl double bond and the MOM-protected alcohol. The methoxymethyl (MOM) ether is a popular choice for protecting alcohols because it is stable under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. This stability allows for extensive chemical manipulation of other parts of a molecule without affecting the protected hydroxyl group.

The protection of allyl alcohol with a MOM group is typically achieved by treating the alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This reaction proceeds via nucleophilic substitution to form the stable MOM ether.

The versatility of this compound as an intermediate is demonstrated by the diverse reactions its allyl group can undergo. These include, but are not limited to, epoxidation, dihydroxylation, ozonolysis, and various metal-catalyzed cross-coupling reactions. The products of these reactions retain the MOM-protected hydroxyl group, which can be deprotected at a later synthetic stage to reveal the free alcohol for further functionalization. This strategic protection-deprotection sequence is fundamental to multi-step organic synthesis.

Utility in the Construction of Functionalized Building Blocks

A significant application of this compound lies in its use as a starting material for the synthesis of more complex and highly functionalized building blocks, particularly those possessing chirality. The asymmetric modification of the double bond in this compound is a key strategy for introducing stereocenters.

For instance, asymmetric epoxidation of the allyl double bond, often employing Sharpless epoxidation conditions, yields chiral epoxy alcohols after deprotection of the MOM group. These chiral epoxides are valuable intermediates that can be opened by various nucleophiles to generate a wide array of enantiomerically enriched compounds. Similarly, asymmetric dihydroxylation can lead to the formation of chiral diols, which are also important precursors in the synthesis of complex molecules.

The ability to construct these chiral building blocks from a simple, achiral starting material like this compound is of paramount importance in medicinal chemistry and drug discovery, where the stereochemistry of a molecule often dictates its biological activity.

Precursor for Carbonyl Compounds via Deprotection Strategies

The MOM ether of this compound can be readily cleaved under acidic conditions to regenerate the parent allyl alcohol. However, by coupling the reactivity of the allyl group with the deprotection step, this compound can also serve as a precursor to valuable carbonyl compounds.

One such strategy involves the ozonolysis of the double bond in this compound. This reaction cleaves the double bond and, depending on the workup conditions, can yield either an aldehyde or a carboxylic acid. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will produce 2-(dimethoxymethoxy)acetaldehyde. Subsequent acidic hydrolysis of the MOM ether would then yield glycolaldehyde.

Alternatively, isomerization of the double bond from the terminal to the internal position, followed by oxidative cleavage, can lead to different carbonyl products. More directly, oxidative cleavage of the double bond without prior deprotection can provide access to functionalized carbonyl compounds where the hydroxyl group remains protected.

Furthermore, specific deprotection strategies can be employed to directly yield carbonyl compounds. For example, treatment with certain reagents can effect a tandem deprotection-oxidation sequence. A notable transformation is the conversion to 3-hydroxypropanal, a valuable bifunctional molecule, which can be achieved through hydroformylation of allyl alcohol followed by protection, or through a multi-step sequence starting from the protected allyl alcohol. 3-Hydroxypropanal is a precursor to important industrial chemicals like 1,3-propanediol (B51772) and acrylic acid.

Application in Natural Product Synthesis

The strategic use of this compound as a protected form of allyl alcohol is frequently observed in the total synthesis of complex natural products. The stability of the MOM group allows it to be carried through numerous synthetic steps, only to be removed at a late stage to unmask a reactive hydroxyl group for the final transformations.

This strategy has been employed in the synthesis of various classes of natural products, including macrolides and epothilones, which are known for their potent biological activities. In these intricate syntheses, fragments of the target molecule are often constructed independently and then coupled together. The use of protecting groups like MOM is essential to prevent unwanted side reactions during these coupling steps. For example, a fragment containing a MOM-protected alcohol can be coupled with another fragment containing a reactive functional group, such as an aldehyde or a carboxylic acid. After the key bond formation, the MOM group can be selectively removed to allow for further reactions, such as cyclization to form the macrolide ring.

The choice of the MOM protecting group in these syntheses is often dictated by its specific cleavage conditions (mildly acidic), which can be orthogonal to other protecting groups present in the molecule, allowing for selective deprotection and functionalization.

Role in the Generation of Advanced Polymeric Materials Precursors

While the direct polymerization of allyl alcohol can be challenging, its derivatives, including this compound, can serve as valuable precursors for the synthesis of functional polymers. The presence of the allyl group allows for polymerization through various mechanisms, including free radical polymerization and ring-opening metathesis polymerization (ROMP).

In the context of ROMP, cyclic monomers derived from this compound can be synthesized and subsequently polymerized to create well-defined polymers with pendant MOM-protected hydroxyl groups. The MOM protecting groups can then be removed post-polymerization to yield poly(allyl alcohol) or copolymers with controlled hydroxyl functionality. These resulting polymers with free hydroxyl groups can be further modified to introduce a variety of functionalities, leading to materials with tailored properties for applications in areas such as drug delivery, hydrogels, and functional coatings.

The use of a protected monomer like this compound offers significant advantages in polymer synthesis. It allows for the polymerization to proceed without interference from the reactive hydroxyl groups, which can often lead to side reactions and poorly defined polymer structures. The post-polymerization deprotection then provides a straightforward route to highly functionalized polymers.

Advanced Spectroscopic and Spectrometric Characterization in Research of 3 Dimethoxymethoxy Prop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(dimethoxymethoxy)prop-1-ene. Both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The vinyl protons of the allyl group would appear in the downfield region, typically between 5.0 and 6.0 ppm, with complex splitting patterns due to geminal and vicinal couplings. The methylene protons adjacent to the ether oxygen would likely resonate around 4.0 ppm. The methoxy (B1213986) protons and the single proton of the acetal (B89532) group would also have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the six carbon atoms. The olefinic carbons would be found in the range of 115-140 ppm, while the carbons of the dimethoxymethoxy group would appear in the more shielded region of the spectrum.

Reaction monitoring using NMR is also a vital application. For instance, in a synthesis reaction, the disappearance of signals corresponding to starting materials and the concurrent appearance of characteristic peaks for this compound would allow for real-time tracking of the reaction's progress and yield.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| =CH₂ | 5.20 - 5.40 | Doublet of doublets |

| -CH= | 5.80 - 6.00 | Multiplet |

| -O-CH₂-CH= | 4.10 - 4.30 | Doublet |

| -O-CH(OCH₃)₂ | 4.60 - 4.80 | Singlet |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| =CH₂ | 117 - 120 |

| -CH= | 133 - 136 |

| -O-CH₂- | 68 - 72 |

| -O-CH(OCH₃)₂ | 95 - 100 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification in Reaction Mixtures

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A prominent C=C stretching vibration for the alkene group would appear around 1645 cm⁻¹. The C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. A series of strong C-O stretching bands, characteristic of the ether and acetal functionalities, would dominate the fingerprint region between 1000 and 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretch is typically a strong and sharp band in the Raman spectrum, making it easy to identify. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more readily observed with Raman spectroscopy.

In the context of reaction mixtures, these techniques can be used to follow the conversion of functional groups. For example, the disappearance of an O-H stretching band from an alcohol starting material and the appearance of the characteristic C=C and C-O bands of the product would signal the progression of the reaction.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Alkene | =C-H stretch | 3080 - 3010 | 3080 - 3010 |

| Alkene | C=C stretch | 1650 - 1630 | 1650 - 1630 (Strong) |

| Alkane | -C-H stretch | 2950 - 2850 | 2950 - 2850 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. For this compound, with a molecular formula of C₆H₁₂O₃, the expected molecular weight is approximately 132.16 g/mol .

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum would offer valuable structural clues. Common fragmentation pathways would likely involve the loss of methoxy groups (-OCH₃), the entire dimethoxymethyl group, or cleavage of the allyl chain. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Chiroptical Methods for Stereochemical Assignment (if applicable to chiral derivatives)

This compound itself is not chiral. However, if it were used as a synthon to create chiral derivatives, for example, through reactions at the double bond that introduce a stereocenter, then chiroptical methods would become essential for determining the stereochemistry of the products. Techniques such as optical rotation, optical rotatory dispersion (ORD), and circular dichroism (CD) would be employed to assign the absolute configuration of the newly formed chiral centers.

In Situ Spectroscopic Techniques for Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms involving this compound, in situ spectroscopic techniques are invaluable. These methods allow for the monitoring of a reaction as it happens, providing data on transient intermediates and reaction kinetics.

For example, in situ FT-IR or NMR spectroscopy could be used to study the formation of this compound from its precursors. By tracking the concentration of reactants, intermediates, and products over time, a detailed kinetic profile of the reaction can be constructed. This information is critical for optimizing reaction conditions and for elucidating the step-by-step mechanism of the transformation.

Computational and Theoretical Studies on 3 Dimethoxymethoxy Prop 1 Ene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of 3-(Dimethoxymethoxy)prop-1-ene. These calculations provide access to fundamental properties such as molecular orbital energies, electron density distribution, and various reactivity descriptors. mdpi.comresearchgate.netscielo.org.mx

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity. mdpi.comscielo.org.mxnih.gov For instance, the electrophilicity index helps to classify the molecule's capacity to act as an electrophile in reactions. mdpi.com Calculations for analogous allyl compounds using DFT methods like B3LYP with a suitable basis set (e.g., cc-pVQZ) allow for a detailed analysis of these parameters. researchgate.netnih.gov These studies indicate that the reactivity is largely centered around the allyl group's double bond and the allylic hydrogen atoms. mdpi.comnih.gov

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.8 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.02 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 8.78 eV | Chemical stability and reactivity |

| Ionization Potential | IP | 8.8 eV | Energy required to remove an electron |

| Electron Affinity | EA | 0.02 eV | Energy released upon adding an electron |

| Chemical Hardness | η | 4.39 eV | Resistance to change in electron configuration |

| Electrophilicity Index | ω | 2.23 eV | Propensity to accept electrons |

Density Functional Theory (DFT) for Mechanistic Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and products, providing a detailed picture of the reaction pathway. acs.orgresearchgate.net

The allyl moiety of the molecule is a primary site for various reactions, including oxidation and ene reactions. rsc.orgbrandeis.edu DFT studies on the selective oxidation of propene and related allyl compounds have shown that reactions can proceed through different pathways, such as epoxidation or hydrogen abstraction at the allylic position. researchgate.netrsc.org These studies often use functionals like B3LYP or MPWB1K to calculate the activation energies and reaction enthalpies, which determine the kinetic and thermodynamic feasibility of a proposed mechanism. rsc.org

For example, in a hypothetical epoxidation reaction, DFT can be used to model the approach of an oxidizing agent to the double bond, calculate the structure and energy of the transition state, and determine the energy barrier for the reaction. Similarly, for an ene reaction, which involves the transfer of an allylic hydrogen to an enophile, DFT can clarify whether the mechanism is concerted (a single step) or stepwise (involving an intermediate). rsc.org The calculated activation energies help predict which reaction pathway is more favorable under specific conditions. scribd.com

| Reaction Pathway | Description | Typical Functional | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Allylic Hydrogen Abstraction | Removal of a hydrogen atom from the carbon adjacent to the double bond. | B3LYP | 15 - 25 |

| Epoxidation | Addition of an oxygen atom across the double bond to form an epoxide. | B3LYP/MPWB1K | 10 - 20 |

| Ene Reaction | Concerted reaction with an enophile involving a 1,5-hydrogen shift. | MPWB1K | 20 - 35 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its acyclic nature and several single bonds, this compound is a flexible molecule with multiple rotational degrees of freedom, leading to a complex conformational landscape. Molecular dynamics (MD) simulations and systematic conformational search algorithms are employed to explore this landscape and identify low-energy conformers. frontiersin.orgnih.govnih.gov

Conformational search methods, such as combined systematic-stochastic algorithms or low-mode search (LMOD), can efficiently explore the potential energy surface to locate various stable conformers. acs.orgwustl.edu These methods involve systematically rotating the molecule's dihedral angles and performing energy minimizations to find all relevant minima. nih.govnih.gov

MD simulations provide further insight by modeling the dynamic behavior of the molecule over time, often in the presence of a solvent. rsc.orgnih.gov These simulations can reveal the preferred conformations in solution and the nature of intermolecular interactions, such as hydrogen bonding between the ether oxygens and protic solvent molecules like water. scielo.br The trajectory from an MD simulation allows for the analysis of the population of different conformers and the timescale of transitions between them, offering a dynamic view of the molecule's structure. acs.org

| Dihedral Angle | Atoms Involved | Description | Expected Low-Energy Conformations |

|---|---|---|---|

| τ1 | C=C-C-O | Rotation around the allylic C-O bond | Gauche, Anti |

| τ2 | C-O-C-O | Rotation around the acetal (B89532) C-O bond | Gauche, Anti |

| τ3 | O-C-O-C | Rotation around the second acetal C-O bond | Gauche, Anti |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for interpreting experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP. nih.govnih.gov For a flexible molecule like this compound, accurate prediction requires a Boltzmann averaging of the chemical shifts calculated for each significant low-energy conformer. nih.gov The accuracy of these predictions can be further improved by applying empirical scaling factors or by using machine learning models trained on experimental and DFT-calculated data. osti.govacs.orgnrel.gov

IR Spectroscopy: The IR spectrum can be simulated by calculating the harmonic vibrational frequencies and their corresponding intensities using DFT. nih.gov The C-O stretching vibrations of the ether and acetal groups are expected to produce strong absorption bands in the 1000-1300 cm⁻¹ region. fiveable.meacademyart.edulibretexts.orgopenstax.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement. nih.gov

The validation of these computational predictions is performed by direct comparison with experimental data. rsc.orgnih.govmatextract.pub A strong correlation between the calculated and measured spectra provides confidence in the assigned structure and its conformational model. nih.govoup.com

| Nucleus | Predicted (GIAO/DFT) | Hypothetical Experimental |

|---|---|---|

| ¹³C (C=CH₂) | 135.5 | 134.9 |

| ¹³C (C=CH₂) | 117.8 | 117.2 |

| ¹³C (CH₂-O) | 70.1 | 69.5 |

| ¹³C (O-CH₂-O) | 95.2 | 94.8 |

| ¹³C (O-CH₃) | 55.6 | 55.1 |

| ¹H (C=CH₂) | 5.2-5.4 | 5.2-5.3 |

| ¹H (CH=CH₂) | 5.8-6.0 | 5.9 |

| ¹H (CH₂-O) | 4.1 | 4.0 |

| ¹H (O-CH₂-O) | 4.6 | 4.6 |

| ¹H (O-CH₃) | 3.3 | 3.3 |

| Vibrational Mode | Predicted (Scaled DFT) | Hypothetical Experimental | Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | 3085 | 3080 | Medium |

| C-H Stretch (sp³) | 2950, 2830 | 2945, 2825 | Strong |

| C=C Stretch | 1650 | 1645 | Medium |

| C-O Stretch (Acetal) | 1155, 1045 | 1150, 1040 | Strong |

| C-O Stretch (Allyl Ether) | 1105 | 1100 | Strong |

Synthesis and Reactivity of Derivatives and Analogues of 3 Dimethoxymethoxy Prop 1 Ene

Modifications at the Alkene Moiety

The terminal double bond in 3-(dimethoxymethoxy)prop-1-ene is amenable to a variety of classic and modern organic transformations, enabling the synthesis of a wide array of derivatives. Key modifications include oxidation reactions like epoxidation and dihydroxylation, as well as carbon-carbon bond-forming reactions such as olefin metathesis and the Heck reaction.

Epoxidation: The conversion of the alkene to an epoxide furnishes a versatile intermediate, (methoxymethoxy)methyl)oxirane. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable precursor for the synthesis of amino alcohols and diols through regioselective ring-opening reactions.

Dihydroxylation: The alkene can be converted to a vicinal diol, 3-(methoxymethoxy)propane-1,2-diol, through dihydroxylation. The Sharpless asymmetric dihydroxylation, in particular, allows for the stereocontrolled synthesis of chiral diols. wikipedia.orgalfa-chemistry.comnih.gov This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.orgalfa-chemistry.com The choice of ligand, either dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ) based, dictates the facial selectivity of the oxidation, leading to the desired enantiomer of the diol. wikipedia.org

Olefin Metathesis: The alkene moiety can participate in olefin metathesis reactions, catalyzed by transition metal carbene complexes, most notably Grubbs catalysts. wikipedia.orgorganic-chemistry.org Cross-metathesis with other alkenes allows for the elongation and diversification of the carbon chain. harvard.edu For example, reaction with a functionalized alkene can introduce new chemical handles. Ring-closing metathesis (RCM) can also be employed if the molecule is elaborated to contain a second alkene, leading to the formation of cyclic ethers. The tolerance of Grubbs catalysts to various functional groups makes them highly suitable for these transformations. wikipedia.org

Heck Reaction: The palladium-catalyzed Heck reaction provides a powerful method for the arylation or vinylation of the terminal alkene. wikipedia.orgnih.gov In this reaction, this compound is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. wikipedia.org This transformation introduces a substituted group at the terminal position of the former double bond, yielding more complex structures. The stereoselectivity of the reaction typically favors the E-isomer of the resulting substituted alkene. nih.gov

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | ((Methoxymethoxy)methyl)oxirane |

| Asymmetric Dihydroxylation | OsO₄ (cat.), AD-mix-β, t-BuOH/H₂O | (R)-3-(Methoxymethoxy)propane-1,2-diol |

| Cross-Metathesis | Functionalized alkene, Grubbs II catalyst, CH₂Cl₂ | Substituted allyl ether derivative |

| Heck Reaction | Ar-Br, Pd(OAc)₂, PPh₃, Et₃N, DMF | (E)-1-Aryl-3-(methoxymethoxy)prop-1-ene |

Variations in the Acetal (B89532) Protecting Group

The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its stability under a broad range of conditions, including strongly basic and nucleophilic environments. adichemistry.comorganic-chemistry.org It is, however, readily cleaved under acidic conditions. adichemistry.comwikipedia.org The synthesis of analogues of this compound with different acetal protecting groups allows for the fine-tuning of chemical stability and deprotection conditions.

Commonly used alternatives to the MOM group include the 2-methoxyethoxymethyl (MEM) ether and the benzyloxymethyl (BOM) ether. The synthesis of these analogues typically involves the reaction of allyl alcohol with the corresponding chloromethyl ether, such as 2-methoxyethoxymethyl chloride (MEM-Cl) or benzyloxymethyl chloride (BOM-Cl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The stability of these acetal protecting groups to acidic hydrolysis varies. The MEM group is generally more labile than the MOM group and can be cleaved with a range of Lewis acids. wikipedia.orgorganic-chemistry.org The BOM group, on the other hand, offers the advantage of being removable via hydrogenolysis, in addition to acidic cleavage, which provides an orthogonal deprotection strategy.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Stability |

|---|---|---|---|

| Methoxymethyl | MOM | Acidic hydrolysis (e.g., HCl in MeOH) | Robust |

| 2-Methoxyethoxymethyl | MEM | Lewis acids (e.g., ZnBr₂, TiCl₄) | More labile than MOM |

| Benzyloxymethyl | BOM | Acidic hydrolysis, Hydrogenolysis (H₂, Pd/C) | Similar to MOM, with orthogonal deprotection |

Introduction of Additional Functional Groups

The introduction of additional functional groups to the this compound scaffold can be achieved through various synthetic strategies. Modifications can be made to the carbon backbone or by incorporating heteroatoms.

As discussed in section 8.1, the Heck reaction and olefin metathesis are powerful tools for introducing new carbon-based functional groups. For instance, a Heck coupling with an aryl halide bearing a nitro or ester group would yield a derivative with these functionalities. Similarly, cross-metathesis with an alkene containing a silyl (B83357) ether or a protected amine can introduce these groups into the molecule.

Furthermore, the synthesis can commence from a functionalized allyl alcohol derivative, which is then protected with the MOM group. For example, starting with an allyl alcohol that has a substituent at the 2- or 3-position allows for the preparation of analogues with a more complex carbon skeleton. Subsequent protection of the hydroxyl group as a MOM ether provides a substrate ready for further transformations at the alkene moiety.

An alternative approach involves the nucleophilic substitution of a suitable leaving group on a three-carbon chain with a functionalized nucleophile, followed by the introduction of the double bond and protection of the alcohol. This multi-step approach offers significant flexibility in the types of functional groups that can be incorporated.

Structure-Reactivity Relationship Studies in Analogues

Studies on the reactivity of analogues of this compound reveal important structure-reactivity relationships. These relationships are influenced by both steric and electronic factors.

Influence of the Acetal Group: The nature of the acetal protecting group can have a modest impact on the reactivity of the alkene. While primarily a protecting group, its size and electronic properties can subtly influence the accessibility and electron density of the double bond. For instance, a bulkier acetal group might sterically hinder the approach of a catalyst to the alkene, potentially slowing down reaction rates in processes like metathesis or dihydroxylation.

Influence of Substituents on the Alkene: The electronic nature of substituents on the alkene moiety has a pronounced effect on its reactivity. In Sharpless asymmetric dihydroxylation, electron-rich alkenes tend to react faster than electron-poor ones. wikipedia.org Therefore, an analogue of this compound with an electron-donating group on the double bond would be expected to undergo dihydroxylation more readily. Conversely, in reactions like the Heck coupling, the regioselectivity can be influenced by the electronic bias of the double bond.

Steric Effects: The presence of substituents near the alkene can introduce steric hindrance, which can affect both the rate and stereochemical outcome of reactions. For example, in asymmetric dihydroxylation, the steric bulk of substituents on the allylic carbon can influence the facial selectivity of the attack by the osmium tetroxide-ligand complex. Similarly, the efficiency of olefin metathesis can be sensitive to steric congestion around the double bond, with highly substituted alkenes often requiring more active catalyst systems.

Future Research Perspectives and Emerging Directions

Development of Novel Catalytic Systems for Synthesis and Transformations

The synthesis and subsequent transformation of 3-(dimethoxymethoxy)prop-1-ene are central to its application. While traditional methods for the formation of MOM ethers are well-established, future research will likely focus on developing more efficient, selective, and sustainable catalytic systems.

Synthesis: The protection of allyl alcohol to form this compound typically involves reagents like chloromethyl methyl ether (MOMCl) with a base or formaldehyde (B43269) dimethyl acetal (B89532) (methylal) under acidic conditions. total-synthesis.com Novel catalytic approaches aim to improve these processes. For instance, Lewis acids like zirconium(IV) chloride (ZrCl₄) have been shown to efficiently catalyze the formation of MOM ethers from alcohols and methylal under solvent-free conditions, offering a greener alternative to traditional methods. researchgate.net Future work could explore a broader range of solid-supported or heterogeneous catalysts to simplify product purification and catalyst recycling.

Transformations: The reactivity of the allyl group offers numerous opportunities for catalytic transformations. Palladium-catalyzed reactions are particularly prominent for manipulating allyl ethers. nih.gov For instance, Pd(0)-catalyzed deprotection using barbituric acid derivatives proceeds under mild, room-temperature conditions, allowing for the selective cleavage of the allyl group without affecting other functional groups. researchgate.netorganic-chemistry.org Research is moving towards developing catalytic systems that can achieve orthogonal deprotection, selectively cleaving either the MOM group or manipulating the allyl moiety. Furthermore, catalytic methods for reactions such as hydroacylation, the Prins reaction, and ene reactions, which have been studied on similar unsaturated systems, could be adapted for this compound to create complex molecular architectures. acs.orgmdpi.comnih.gov

| Process | Catalyst/Reagent | Key Features & Research Direction | Reference |

|---|---|---|---|

| Synthesis (MOM Protection) | ZrCl₄ | Efficient, solvent-free conditions. Future work: exploring other solid Lewis acids. | researchgate.net |

| Deprotection (Allyl Cleavage) | Pd(0) / Barbituric Acid Derivatives | Mild, room-temperature conditions with high selectivity. Future work: catalyst optimization for broader substrate scope. | researchgate.net |

| Transformation (Isomerization) | Potassium tert-butoxide (KOtBu) | Isomerization of the allyl ether to a more labile enol ether for subsequent hydrolysis. Future work: developing milder catalytic isomerization agents. | organic-chemistry.org |

| Transformation (C-C Coupling) | Rhodium (Rh) Catalysts | Potential for catalytic hydroacylation at the alkene. Future work: designing catalysts to overcome challenges with heteroatom-containing substrates. | acs.org |

Exploration of Chemoenzymatic Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, represents a burgeoning field for the production of complex and chiral molecules.

The application of enzymes to a molecule like this compound could proceed via several pathways. Lignin peroxidase (LiP), for example, is known to catalyze the C-C cleavage of propenyl side chains in aromatic compounds, a process that involves enzymatic one-electron oxidation followed by non-enzymatic steps. mdpi.comresearchgate.net While the substrate is not aromatic, exploring peroxidases or other oxidoreductases for selective oxidation of the allyl group is a viable research avenue.

Another promising area is the use of engineered enzymes for stereoselective reactions. Engineered hemoproteins derived from cytochrome P450 have demonstrated the ability to catalyze the synthesis of highly substituted, chiral cyclopropanes from trisubstituted enol acetates, irrespective of the starting olefin's stereopurity. nih.gov Applying such engineered biocatalysts to this compound could provide a direct route to valuable chiral cyclopropyl (B3062369) building blocks. Additionally, lipases are widely used for the kinetic resolution of racemic alcohols and could be employed in transformations of derivatives of this compound where a chiral center has been introduced. mdpi.com

| Enzyme Class | Potential Reaction | Research Goal | Reference |

|---|---|---|---|

| Oxidoreductases (e.g., Peroxidases, P450s) | Epoxidation, Dihydroxylation, C-C Cleavage | Selective and stereocontrolled oxidation of the double bond. | mdpi.comnih.gov |

| Lipases/Esterases | Enantioselective acylation/hydrolysis | Kinetic resolution of chiral derivatives (e.g., after epoxidation). | mdpi.com |

| Transferases (e.g., Acyltransferase) | Enantioselective transesterification | Efficient kinetic resolution of chiral alcohol derivatives. | mdpi.com |

| Engineered Cyclopropanating Enzymes | [2+1] Cycloaddition | Direct synthesis of optically active cyclopropane (B1198618) derivatives. | nih.gov |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater scalability. researchgate.net The synthesis and transformation of this compound are well-suited for adaptation to flow methodologies.

The use of hazardous reagents like MOMCl in the synthesis of the title compound can be managed more safely in a flow reactor, where only small volumes of the reagent are reacting at any given time, minimizing the risks associated with storage and handling. orgsyn.org Furthermore, reactions that are highly exothermic can be precisely controlled in flow systems with superior temperature management, preventing runaway reactions and improving selectivity.

Flow chemistry also enables the telescoping of multi-step sequences without the need for intermediate purification. For example, a flow setup could be designed where allyl alcohol is first protected in one reactor module to form this compound, which then flows directly into a second module for a subsequent catalytic transformation, such as a cross-metathesis or oxidation reaction. The use of immobilized catalysts or reagents in packed-bed reactors further streamlines these processes, simplifying product isolation and enabling continuous operation over extended periods. researchgate.net

| Reaction Type | Advantage of Flow Chemistry | Potential Implementation |

|---|---|---|

| MOM Protection | Enhanced safety in handling hazardous reagents (e.g., MOMCl); precise temperature control for exothermic reactions. | Microreactor or tube reactor with efficient mixing and cooling. |

| Catalytic Transformations | Efficient screening of catalysts and reaction conditions; use of immobilized catalysts for easy separation. | Packed-bed reactor containing a solid-supported catalyst (e.g., Pd on resin). |

| Multi-step Synthesis | Telescoping of reactions without intermediate workup, increasing overall efficiency. | Sequential reactor modules for protection followed by functionalization. |

| Photochemical Reactions | Uniform irradiation and precise control of residence time. | Flow reactor coupled with a UV/Vis light source for photo-catalyzed additions. |

Advanced Materials Science Applications Based on Derived Structures

The allyl functionality of this compound makes it a promising monomer for the synthesis of advanced materials. Polymers containing allyl groups are a unique class that allows for diverse post-polymerization modifications. nih.gov

One promising research direction is the use of this compound in radical polymerization to create a polymer backbone with pendant MOM-protected hydroxyl groups. Subsequent acidic cleavage of the MOM ethers would unmask the primary hydroxyl groups, yielding a polymer analogous to poly(allyl alcohol). google.com This resulting functional polymer could be used in a variety of applications, such as coatings, adhesives, and hydrogels. The hydroxyl groups provide sites for further functionalization, allowing for the tuning of material properties or the attachment of bioactive molecules for biomedical applications. nih.gov

Furthermore, the alkene can participate in thiol-ene "click" reactions, a highly efficient and orthogonal conjugation chemistry. acs.org This allows for the grafting of this compound onto existing polymer backbones or surfaces to introduce protected hydroxyl functionalities. Alternatively, polymers derived from this monomer could be cross-linked via thiol-ene chemistry to form robust networks for applications in advanced composites or biomaterials.

| Material Type | Synthetic Strategy | Potential Application | Key Feature |

|---|---|---|---|

| Functional Homopolymer | Radical polymerization of the monomer, followed by deprotection. | Coatings, Adhesives, Hydrogels | High concentration of primary hydroxyl groups for cross-linking or further modification. google.com |

| Copolymers | Copolymerization with other vinyl monomers (e.g., styrene, acrylates). | Tunable functional materials | Incorporation of hydroxyl functionality into a range of polymer systems. google.com |

| Surface Modification | Grafting onto surfaces via thiol-ene or other reactions. | Biocompatible surfaces, functionalized membranes | Introduction of hydrophilic, modifiable groups onto a material surface. acs.org |

| Cross-linked Networks | Post-polymerization cross-linking via thiol-ene reaction or reaction of deprotected hydroxyls. | Thermosets, polymer gels | Formation of robust, three-dimensional polymer structures. nih.gov |

Computational Design of Enhanced Reactivity Profiles

Computational chemistry provides powerful tools for understanding reaction mechanisms and designing new catalysts and substrates with tailored reactivity. For this compound, methods like Density Functional Theory (DFT) can be employed to investigate the energetics of various synthetic transformations.

Mechanistic studies can elucidate the transition states and reaction pathways for catalytic processes. For example, computational analysis of cycloaddition reactions has been used to understand reactivity and selectivity, guiding the design of improved reactants. nih.gov Similar studies on this compound could predict its reactivity in Diels-Alder or [3+2] cycloadditions, facilitating the development of novel synthetic routes to complex heterocyclic systems. mdpi.com